molecular formula C17H24N4O2S B4895465 5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide

5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide

Cat. No.: B4895465
M. Wt: 348.5 g/mol
InChI Key: GOHYUZRVYZPOJF-UHFFFAOYSA-N
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Description

5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives.

Preparation Methods

The synthesis of 5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazine ring. The diethylamino group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

5-[6-(diethylamino)p

Properties

IUPAC Name

5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-18-24(22,23)16-12-14(9-8-13(16)4)15-10-11-17(20-19-15)21(6-2)7-3/h8-12,18H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHYUZRVYZPOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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